molecular formula C9H9NO2 B13535016 2-Isocyano-1,3-dimethoxybenzene

2-Isocyano-1,3-dimethoxybenzene

Cat. No.: B13535016
M. Wt: 163.17 g/mol
InChI Key: IGNWDJGTCNZGGW-UHFFFAOYSA-N
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Description

2-Isocyano-1,3-dimethoxybenzene is an organic compound characterized by the presence of an isocyano group and two methoxy groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-1,3-dimethoxybenzene typically involves the reaction of 2-bromo-1,3-dimethoxybenzene with an isocyanide source. One common method includes the use of n-butyl lithium as a base in tetrahydrofuran solvent, followed by the addition of an isocyanide reagent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyano-1,3-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: Reduction of the isocyano group can lead to the formation of amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives and heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Isocyano-1,3-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science:

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Isocyano-1,3-dimethoxybenzene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyano group, with its unique electronic structure, can participate in multicomponent reactions, forming complex molecules through carbon-carbon and carbon-heteroatom bond formation .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-isocyano-1,3-dimethoxybenzene

InChI

InChI=1S/C9H9NO2/c1-10-9-7(11-2)5-4-6-8(9)12-3/h4-6H,2-3H3

InChI Key

IGNWDJGTCNZGGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)[N+]#[C-]

Origin of Product

United States

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